4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Description
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Properties
IUPAC Name |
4-[[2-[(4-methoxyphenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-30-20-12-10-19(11-13-20)16-26-23(27)25(15-18-8-6-17(14-24)7-9-18)21-4-2-3-5-22(21)31(26,28)29/h2-13H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTJRVNMFWUKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile (CAS Number: 896684-46-1) is a member of the thiadiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19N3O4S
- Molecular Weight : 433.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O4S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 896684-46-1 |
Anticancer Activity
Recent studies suggest that derivatives of thiadiazines exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of tubulin polymerization, disrupting the microtubule network essential for mitosis .
Antimicrobial Properties
Thiadiazine derivatives have also been reported to possess antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit the growth of several pathogenic bacteria. For example, a related compound exhibited significant efficacy against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and cardiovascular conditions. Compounds within the thiadiazine class have been studied for their anti-inflammatory properties. Some derivatives have shown to inhibit COX enzymes, which are pivotal in the inflammatory process .
Antiviral Activity
Emerging research indicates that certain thiadiazine derivatives may possess antiviral properties. Studies have assessed their efficacy against viruses such as HIV, demonstrating potential as therapeutic agents in viral infections .
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated various thiadiazine derivatives for their anticancer activity against MCF-7 cells. Among them, a specific derivative showed an IC50 value of 64.5 μg/mL, indicating potent activity with high selectivity over normal human embryonic kidney cells .
Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazine compounds were screened for antibacterial activity against four human pathogenic bacteria. The results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics .
The biological activities of 4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile can be attributed to several mechanisms:
- Tubulin Inhibition : Disruption of microtubule formation leading to cell cycle arrest.
- Enzyme Inhibition : Targeting COX enzymes and other relevant pathways involved in inflammation and cancer progression.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential pharmacological properties due to its unique structure. The presence of the benzonitrile and thiadiazine moieties suggests possible applications in drug development.
Antimicrobial Activity :
Research indicates that compounds containing thiadiazine rings have shown significant antimicrobial activity. Studies have explored derivatives of thiadiazines for their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Properties :
Thiadiazine derivatives have been investigated for their anticancer effects. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented, making them candidates for further investigation in cancer therapeutics .
Materials Science
The incorporation of thiadiazine derivatives into polymer matrices has been explored for creating materials with enhanced properties. The compound's ability to act as a stabilizer or modifier in polymer formulations can lead to improved thermal stability and mechanical strength .
Nanocomposites :
Research has indicated that integrating such compounds into nanocomposites can enhance their electrical and thermal conductivity. This application is particularly relevant in the development of advanced materials for electronics and energy storage devices .
Environmental Science
Thiadiazine derivatives are being studied for their potential use in environmental applications, particularly in the remediation of contaminated water sources.
Adsorption Properties :
Studies have shown that certain thiadiazine compounds can effectively adsorb heavy metals from aqueous solutions, making them suitable for water purification processes. The efficiency of these compounds in removing pollutants could be harnessed in environmental cleanup efforts .
Case Studies
Preparation Methods
Sulfamoyl Chloride Intermediate Formation
The synthesis begins with the preparation of ((4-substituted-phenyl)carbamoyl)sulfamoyl chloride, a key intermediate. As demonstrated in the synthesis of 7-chloro-1,1-dioxido-2,3-dihydro-4H-benzo[e]thiadiazine derivatives, chlorosulfonyl isocyanate reacts with 4-substituted anilines in nitromethane at −30°C to −25°C. For instance, 4-chloroaniline undergoes stepwise addition to chlorosulfonyl isocyanate, followed by AlCl3-mediated cyclization under reflux to yield the sulfamoyl chloride intermediate. This step achieves a 56.77% yield after vacuum drying.
Cyclization to 1,2,4-Thiadiazine 1,1-Dioxide
The sulfamoyl chloride intermediate is treated with triethyl orthoformate under reflux to form the 1,2,4-thiadiazine ring. In the case of 7-chloro-4H-benzo[e]thiadiazine 1,1-dioxide, refluxing in triethyl orthoformate at 135°C–140°C for 3 hours produces the cyclized product with an 87.92% yield. The reaction mechanism involves dehydration and intramolecular nucleophilic attack, facilitated by the orthoester’s ability to act as a dehydrating agent.
Functionalization with the Benzonitrile Group
Bromomethylbenzonitrile Alkylation
The methylene position adjacent to the thiadiazine ring is alkylated with 4-(bromomethyl)benzonitrile. Drawing from the protocol for attaching acetic acid derivatives, this step uses acetonitrile and potassium carbonate under reflux. For instance, intermediate 7a (2-(7-chloro-1,1-dioxido-2,3-dihydro-4H-benzo[e]thiadiazine-4-yl)acetic acid) reacts with substituted benzyl bromides to introduce aryl groups. Substituting 4-fluorobenzyl bromide with 4-(bromomethyl)benzonitrile under identical conditions installs the benzonitrile moiety.
Hydrolysis and Acid Formation
The final step involves hydrolysis of the methyl ester to the carboxylic acid, though in this case, the benzonitrile group remains intact. For analogous compounds, treatment with saturated sodium hydroxide in 1,4-dioxane at room temperature followed by acidification yields the carboxylic acid derivative. For the target compound, this step may be omitted, with the benzonitrile group introduced directly via alkylation.
Reaction Optimization and Yield Data
*Estimated based on analogous reactions in Search Result 3.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile?
- Methodology : Multi-step synthesis starting with condensation of aromatic aldehydes and thiazolidinone precursors, followed by functionalization via electrophilic substitution (e.g., chloroacetyl chloride under basic conditions). Optimization of reaction conditions (e.g., catalysts like Pd/C, solvents such as DMF) improves yield and purity .
- Key Steps :
- Formation of the thiadiazine core via cyclization.
- Introduction of the 4-methoxybenzyl group via nucleophilic substitution.
- Final benzonitrile functionalization using Knoevenagel-type reactions .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for the methoxybenzyl (δ ~3.8 ppm for OCH₃) and benzonitrile (C≡N stretching at ~2230 cm⁻¹ in IR) groups .
- HRMS : Confirm molecular weight (e.g., C₂₃H₁₈N₃O₄S requires m/z 448.1024) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic space groups common for similar compounds) .
Q. What preliminary assays are used to evaluate biological activity?
- Methods :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (IC₅₀ determination) .
- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR).
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing CN groups) with activity .
- Data Interpretation : Prioritize derivatives with improved binding energy (< -8 kcal/mol) and ADMET profiles .
Q. What strategies resolve contradictions in reported pharmacological data for thiadiazine-dioxide derivatives?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution :
- Standardize protocols (e.g., uniform ATP levels at 1 mM).
- Validate findings across multiple cell lines and orthogonal assays (e.g., SPR vs. fluorescence) .
Q. How do reaction mechanisms differ when introducing electron-deficient vs. electron-rich substituents?
- Mechanistic Insights :
- Electrophilic Substitution : Electron-rich groups (e.g., OCH₃) direct reactions to para positions, while benzonitrile’s electron deficiency favors meta functionalization .
- Catalyst Dependency : Pd-mediated cross-coupling required for aryl halide intermediates, whereas SN2 reactions suffice for benzyl halides .
Q. What advanced spectroscopic techniques confirm regioselectivity in functionalized derivatives?
- Techniques :
- NOESY NMR : Identify spatial proximity between methoxybenzyl and benzonitrile groups.
- In situ FTIR : Monitor reaction progress (e.g., disappearance of C=O stretches at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
